molecular formula C21H23N3O4S2 B3298420 3-(Benzenesulfonyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897469-23-7

3-(Benzenesulfonyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B3298420
CAS No.: 897469-23-7
M. Wt: 445.6 g/mol
InChI Key: SGXXNPBTJZNQOA-UHFFFAOYSA-N
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Description

Compound ID: G856-8987
Molecular Formula: C₂₂H₂₅N₃O₄S₂
Molecular Weight: 459.59 g/mol
Key Features:

  • Core Structure: A propan-1-one linker bridges a benzenesulfonyl group and a piperazine ring substituted with a 6-methoxy-1,3-benzothiazole moiety.
  • Synthesis: Available in 15 mg quantities (commercially accessible), suggesting robust synthetic protocols involving sulfonylation and piperazine coupling reactions .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-28-16-7-8-18-19(15-16)29-21(22-18)24-12-10-23(11-13-24)20(25)9-14-30(26,27)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNPBTJZNQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound ID/Name Molecular Formula Molecular Weight Substituents on Benzothiazole Sulfonyl Group Variation logP Key Differences vs. G856-8987 Source
G856-8987 C₂₂H₂₅N₃O₄S₂ 459.59 6-methoxy Benzenesulfonyl 3.45 Reference compound
G856-9089 C₂₀H₂₀ClN₃O₃S₂ 449.98 4-chloro Benzenesulfonyl N/A Chloro substitution reduces steric bulk; lower molecular weight
ZINC8601670 C₂₂H₂₄FN₃O₅S₂ 493.57 4,7-dimethoxy 4-Fluorobenzenesulfonyl 3.0 Fluorine enhances electronegativity; higher hydrogen bond acceptors (9)
BF22547 C₁₉H₁₉N₃O₃S₂ 401.50 None (plain benzothiazole) Benzenesulfonyl N/A Lacks methoxy group; simpler structure with reduced solubility
Compound 5o (Nitroimidazole derivative) C₂₄H₂₅N₇O₆S₂ 583.62 N/A (nitroimidazole core) Nitro group N/A Nitroimidazole vs. benzothiazole; distinct bioactivity profile

Structural and Functional Comparisons

Benzothiazole Substitution :

  • G856-8987 (6-methoxy) vs. G856-9089 (4-chloro):

  • Methoxy groups enhance electron-donating effects and solubility compared to chloro substituents, which are electron-withdrawing and may increase lipophilicity .
    • ZINC8601670 (4,7-dimethoxy):

Sulfonyl Group Variations :

  • ZINC8601670 (4-fluorobenzenesulfonyl):

  • BF22547 (plain benzenesulfonyl):
  • Simpler structure may reduce steric hindrance but lacks the solubility-enhancing effects of methoxy groups .

Core Heterocycle Differences :

  • Compound 5o (nitroimidazole):

  • Nitroimidazoles are associated with anticancer and antimicrobial activity due to redox properties. In contrast, benzothiazoles (as in G856-8987) are known for kinase inhibition and antitumor effects .

Computational and Analytical Insights

  • Comparative topology analysis with ZINC8601670 may reveal differences in charge distribution due to fluorine substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzenesulfonyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(Benzenesulfonyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

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